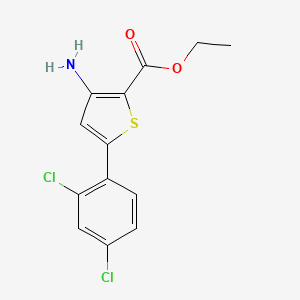

Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate

Description

Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate (CAS: 730949-95-8) is a thiophene-based derivative featuring a 2,4-dichlorophenyl group at the 5-position and an amino-ester moiety at the 3-position of the thiophene ring. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research due to its reactive amino and ester groups, which enable further functionalization .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-2-18-13(17)12-10(16)6-11(19-12)8-4-3-7(14)5-9(8)15/h3-6H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLLLDCVKCNFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=C(C=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190169 | |

| Record name | Ethyl 3-amino-5-(2,4-dichlorophenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730949-95-8 | |

| Record name | Ethyl 3-amino-5-(2,4-dichlorophenyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730949-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-5-(2,4-dichlorophenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a mono-chlorinated or non-chlorinated phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Mono-chlorinated or non-chlorinated phenyl derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate has several scientific research applications:

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, are of interest for drug development.

Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the dichlorophenyl group can enhance binding affinity to hydrophobic pockets, while the amino group can form hydrogen bonds with target molecules. The thiophene ring provides aromatic stability and can participate in π-π interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The 2,4-dichlorophenyl group distinguishes this compound from closely related derivatives. Key analogs include:

Key Observations :

Comparison with Analogs :

- The 2,4-dichloro substitution may necessitate optimized reaction conditions (e.g., temperature, catalysts) due to steric hindrance compared to less-substituted phenyl rings .

- Analogous compounds like ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate have been used to synthesize pyrimidine derivatives with confirmed biological activity, suggesting similar pathways for the target compound .

A. Anticancer Activity :

- The 3-chlorophenyl analog exhibits anti-proliferative effects against cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ values in the micromolar range .

- Hypothesis : The 2,4-dichloro substitution could enhance DNA intercalation or enzyme inhibition due to increased electron deficiency and steric bulk.

B. Antibacterial Activity :

- Thiophene derivatives with methylthio or piperidinyl groups demonstrate moderate to strong antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Hypothesis : The dichlorophenyl group may improve biofilm penetration compared to smaller substituents.

C. Agrochemical Utility :

- Dichlorophenyl-containing compounds (e.g., mefenpyr-diethyl) are established herbicide safeners, protecting crops from phytotoxicity . The target compound could serve a similar role in agrochemical formulations.

Biological Activity

Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate is a heterocyclic compound belonging to the thiophene family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Overview of the Compound

- Chemical Structure : this compound has the molecular formula and a CAS number of 730949-95-8. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical and biological properties.

Thiophene derivatives like this compound interact with various biological targets, leading to diverse pharmacological effects:

- Antimicrobial Activity : Studies indicate that thiophene derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure enhances its interaction with bacterial cell membranes, disrupting their integrity and function .

- Anticancer Activity : Research has shown that this compound demonstrates anticancer properties in vitro. For instance, it has been tested against A549 human lung cancer cells, showing a dose-dependent reduction in cell viability. The presence of the 2,4-dichlorophenyl group is believed to enhance its cytotoxicity compared to other thiophene derivatives .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Ethyl 3-amino-5-(phenyl)thiophene-2-carboxylate | Lacks dichlorophenyl group | Reduced potency | May have different binding affinities due to structural differences |

| Ethyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate | Contains one chlorine atom | Moderate activity | Altered chemical reactivity |

| Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | Contains one chlorine atom at a different position | Variable activity | Positioning affects electronic properties |

Antimicrobial Evaluation

In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity. For example:

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial properties .

Anticancer Properties

In studies involving A549 cells:

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate?

The compound is synthesized via esterification of 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylic acid with ethanol in the presence of HCl gas, followed by reflux and purification. The esterification step typically involves saturating the reaction mixture with dry HCl, refluxing for 2–6 hours, and neutralizing with sodium carbonate to precipitate the product . For derivatives, thiophosgene or sulfa drugs are used for functionalization under anhydrous conditions (e.g., chloroform or DMF) .

Q. What characterization techniques are essential for verifying the compound’s structural integrity?

- NMR spectroscopy : H and C NMR confirm substituent positions and electronic environments. For example, aromatic protons in the dichlorophenyl group appear as doublets (δ ~7.3–7.5 ppm), while the ethyl ester’s methyl group resonates as a triplet (δ ~1.3 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) and fragmentation patterns validate molecular weight and functional groups .

- IR spectroscopy : Stretching frequencies for NH (~3350 cm), ester C=O (~1700 cm), and thiophene C-S (~690 cm) are critical .

Q. How can researchers optimize reaction yields for this compound?

Key parameters include:

- Solvent choice : Anhydrous ethanol or chloroform minimizes side reactions during esterification or thiophosgene coupling .

- Temperature control : Reflux conditions (70–80°C) for esterification and 40–50°C for cyclization reactions .

- Purification methods : Column chromatography (ethyl acetate/petroleum ether, 3:7) or recrystallization from ethanol improves purity .

Advanced Research Questions

Q. What advanced synthetic strategies (e.g., microwave-assisted synthesis) apply to derivatives of this compound?

Microwave irradiation significantly reduces reaction times for derivatives. For example, coupling with sulfa drugs in DMF under microwave conditions (100–120°C, 10–15 min) achieves >85% yield compared to 6–8 hours via traditional heating . This method also enhances regioselectivity in cyclization reactions .

Q. How does the compound interact with biological targets, and what structural modifications enhance activity?

- Antimicrobial activity : Derivatives with isothiocyanate or triazolopyrimidine groups show inhibition against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 32 µg/mL) by disrupting cell wall synthesis .

- Anticancer potential : Substitutions at the 3-amino position (e.g., benzylamine) enhance tubulin polymerization inhibition (IC: 1.2–2.8 µM), comparable to colchicine .

Q. What computational methods (e.g., DFT) elucidate the compound’s electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

- HOMO-LUMO gaps : ~4.2 eV, indicating moderate reactivity .

- Electrostatic potential maps : The dichlorophenyl group contributes to electrophilic attack susceptibility, while the ester moiety stabilizes charge distribution .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

SHELX software (e.g., SHELXL for refinement) addresses challenges like twinning or high thermal motion. For example, using the TWIN/BASF commands in SHELXL refines data with R < 0.05 for high-resolution structures .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves (nitrile), lab coats, and goggles to prevent skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods during thiophosgene reactions to avoid respiratory exposure (H335) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers address discrepancies in reported spectral data?

Cross-validate using multiple techniques (e.g., H NMR, C NMR, and HSQC) and compare with literature. For example, NH proton signals may shift due to solvent polarity (δ 5.4 ppm in CDCl vs. δ 6.6 ppm in DMSO-) .

Q. What regulatory guidelines apply to its use in drug discovery?

- TSCA compliance : Required for U.S. research applications .

- OECD 423 guidelines : Acute oral toxicity testing (LD > 2000 mg/kg in rats) ensures safety profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.